molecular formula C11H10BrNO2 B577605 4-Bromo-7,8-dimethoxyquinoline CAS No. 1253789-70-6

4-Bromo-7,8-dimethoxyquinoline

Cat. No.: B577605
CAS No.: 1253789-70-6
M. Wt: 268.11
InChI Key: OXYDBWWUIQWTIZ-UHFFFAOYSA-N
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Description

4-Bromo-7,8-dimethoxyquinoline: is a synthetic quinoline compound with the molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position and two methoxy groups at the 7th and 8th positions on the quinoline ring. It is known for its applications in various scientific research fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Bromo-7,8-dimethoxyquinoline typically involves the bromination of 7,8-dimethoxyquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvent and brominating agent may also be optimized to reduce costs and improve yield .

Chemical Reactions Analysis

Types of Reactions:

4-Bromo-7,8-dimethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-7,8-dimethoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7,8-dimethoxyquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and methoxy groups play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound may interact with molecular targets such as kinases, proteases, or G-protein-coupled receptors (GPCRs), affecting various cellular pathways .

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and biological activity. The bromine atom enhances its electrophilic character, making it suitable for various substitution reactions. The methoxy groups increase its lipophilicity, improving its ability to interact with biological membranes and targets.

Properties

IUPAC Name

4-bromo-7,8-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYDBWWUIQWTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=CC(=C2C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677801
Record name 4-Bromo-7,8-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253789-70-6
Record name 4-Bromo-7,8-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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